Cholestatic Liability: E23G Sodium Salt Is Non-Cholestatic, Whereas Equimolar E217G Reduces Bile Flow by 76%
In the isolated perfused female rat liver model, infusion of 1.7 μmol of estradiol 3-glucuronide (E23G) did not significantly alter bile flow relative to vehicle control . In direct contrast, the positional isomer estradiol 17-glucuronide (E217G) produced dose-dependent cholestasis: at 0.85, 1.3, 1.7, and 2.1 μmol, E217G decreased bile flow maximally at 15–30 minutes by 29%, 37%, 68%, and 76%, respectively . At the highest dose (2.1 μmol E217G), only 55% of the administered dose appeared in bile within 120 minutes, versus 93% at the lowest cholestatic dose, indicating impaired biliary clearance that is absent with E23G .
| Evidence Dimension | Bile flow alteration (% decrease from baseline, peak effect at 15–30 min post-infusion) |
|---|---|
| Target Compound Data | E23G (1.7 μmol): No significant alteration in bile flow |
| Comparator Or Baseline | E217G at 1.7 μmol: 68% decrease in bile flow; at 2.1 μmol: 76% decrease; at 0.85 μmol: 29% decrease |
| Quantified Difference | At matched 1.7 μmol dose: 68 percentage-point difference (E217G cholestatic vs. E23G non-cholestatic) |
| Conditions | Isolated perfused female rat liver; bile flow measured continuously; E217G doses 0.85–2.1 μmol; E23G dose 1.7 μmol |
Why This Matters
Procurement of E217G instead of E23G can inadvertently introduce cholestasis that confounds hepatobiliary transport studies or drug-induced liver injury screening, making correct isomer selection essential for reproducible in vivo and ex vivo experimental models.
- [1] Durham S, Vore M. Taurocholate and steroid glucuronides: mutual protection against cholestasis in the isolated perfused rat liver. J Pharmacol Exp Ther. 1986;237(2):490-495. View Source
